molecular formula C10H14Cl2N2O2 B2722128 Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate dihydrochloride CAS No. 1993223-41-8

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate dihydrochloride

Cat. No.: B2722128
CAS No.: 1993223-41-8
M. Wt: 265.13
InChI Key: HEQWXCBLPGZARX-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a tetrahydro moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines . The reaction conditions often include heat-assisted intramolecular cyclization in solvents like Dowtherm A or diphenyl ether, followed by decarboxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the naphthyridine ring or its substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine ring.

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate dihydrochloride is unique due to its specific ring structure and the presence of the tetrahydro moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other naphthyridine derivatives.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-6-12-4-7-2-3-11-5-8(7)9;;/h4,6,11H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQWXCBLPGZARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCC2=CN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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